molecular formula C16H12N4Na2O7S2 B12804469 2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt CAS No. 67969-79-3

2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt

Cat. No.: B12804469
CAS No.: 67969-79-3
M. Wt: 482.4 g/mol
InChI Key: PUJGGDQPFNWFFB-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diaminophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

    Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinonoid structures, which can alter its color properties.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions, often with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its strong color properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo reversible changes under different conditions, leading to color changes. This property is exploited in various applications, such as pH indicators and dyes. The molecular targets include cellular structures in biological staining and fabric fibers in textile dyeing.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 3-((4-aminophenyl)azo)-5-hydroxy-, disodium salt
  • 2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-amino-, disodium salt

Uniqueness

Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-((2,4-diaminophenyl)azo)-5-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring precise color control and stability.

Properties

CAS No.

67969-79-3

Molecular Formula

C16H12N4Na2O7S2

Molecular Weight

482.4 g/mol

IUPAC Name

disodium;3-[(2,4-diaminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H14N4O7S2.2Na/c17-9-1-2-13(12(18)5-9)19-20-14-7-11-8(4-16(14)29(25,26)27)3-10(6-15(11)21)28(22,23)24;;/h1-7,21H,17-18H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

PUJGGDQPFNWFFB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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